(+-)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride
Description
(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride is a bicyclic monoterpene-derived amine salt. Its molecular formula is C₁₇H₂₄IN (monoisotopic mass: 369.09534 Da), featuring a bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) backbone substituted with a p-iodobenzyl group at the 2-position amine . The iodine atom introduces significant steric bulk and polarizability, distinguishing it from halogenated or alkyl-substituted analogs.
Properties
CAS No. |
24652-90-2 |
|---|---|
Molecular Formula |
C17H26ClI2N |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(4-iodophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride;hydroiodide |
InChI |
InChI=1S/C17H24IN.ClH.HI/c1-16(2)13-8-9-17(16,3)15(10-13)19-11-12-4-6-14(18)7-5-12;;/h4-7,13,15,19H,8-11H2,1-3H3;2*1H |
InChI Key |
JZJDWCNTBOAMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)I)C)C.[Cl-].I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride typically involves the reaction of bornanamine with p-iodobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green solvents and sustainable practices is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The iodobenzyl group can be oxidized to form corresponding iodobenzoic acid derivatives.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: The iodobenzyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include iodobenzoic acid derivatives, deiodinated bornanamine derivatives, and various substituted bornanamine derivatives .
Scientific Research Applications
(±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets and pathways. The iodobenzyl group can facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The bornane skeleton provides structural stability and enhances the compound’s overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent-Specific Variations
The following table summarizes key structural and physicochemical differences between (±)-endo-N-(p-Iodobenzyl)-2-bornanamine hydrochloride and its analogs:
Key Observations:
Collision Cross-Section (CCS) and Ionization Behavior
Predicted CCS values for (±)-endo-N-(p-Trifluoromethylbenzyl)-2-bornanamine hydrobromide (a structurally similar trifluoromethyl analog) provide insights into ionization and gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 312.19338 | 173.1 |
| [M+Na]⁺ | 334.17532 | 179.6 |
| [M+NH₄]⁺ | 329.21992 | 182.3 |
The larger CCS values for sodium and ammonium adducts (~179–182 Ų) suggest increased molecular rigidity compared to protonated forms. This contrasts with the iodine variant, where the bulky iodine atom may further amplify CCS due to steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
